sphingosine-1-phosphate-d7, D-erythro-sphingosine-d7-1-phosphate, powder

Description

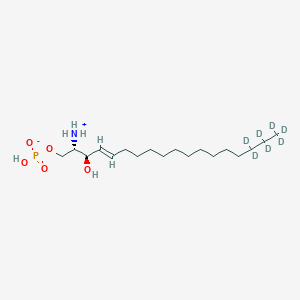

Sphingosine-1-phosphate-d7, also known as D-erythro-sphingosine-d7-1-phosphate, is a deuterated sphingolipid. This compound is a zwitterionic sphingolipid, which means it has both positive and negative charges. It is an important cellular metabolite and signaling lipid in animal cells and has also been found in insects, yeasts, and plants . Sphingosine-1-phosphate-d7 is synthesized from sphingosine kinase 1 and sphingosine kinase 2, which are present in the cytosol and nucleus, respectively .

Properties

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate-d7 involves the deuteration of sphingosine, followed by phosphorylation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce D-erythro-sphingosine-d7. This is then phosphorylated using sphingosine kinase enzymes to yield sphingosine-1-phosphate-d7 .

Industrial Production Methods

Industrial production of sphingosine-1-phosphate-d7 typically involves large-scale chemical synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate-d7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphingosine-1-phosphate-d7 can yield various oxidized derivatives, while reduction can produce deuterated sphingosine .

Scientific Research Applications

Sphingosine-1-phosphate-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Sphingosine-1-phosphate-d7 exerts its effects by binding to specific receptors on the cell surface, such as S1P1 and S1P3 receptors. This binding mobilizes intracellular calcium stores and decreases cellular cyclic adenosine monophosphate (cAMP) levels. It also activates phospholipase D, which stimulates the migration of endothelial cells and induces angiogenesis . Additionally, sphingosine-1-phosphate-d7 enhances erythrocyte glycolysis and oxygen delivery, making it useful in treating tissue hypoxia .

Comparison with Similar Compounds

Similar Compounds

Sphingosine-1-phosphate (d181): A non-deuterated version of sphingosine-1-phosphate.

Sphinganine-1-phosphate (d180): A similar sphingolipid with a different carbon chain length.

Sphingosine-1-phosphate (d171): Another variant with a different carbon chain length.

Uniqueness

Sphingosine-1-phosphate-d7 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.